2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-bromo-3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that features a benzodioxin ring, a brominated benzoate group, and a morpholine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions.
Bromination of Benzoate: The bromination of the benzoate group is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via a nucleophilic substitution reaction using morpholine and sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The brominated benzoate group can be reduced to the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cholinesterases and lipoxygenases by binding to their active sites.
Antibacterial Activity: It disrupts bacterial biofilm formation and inhibits bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Prosympal: A benzodioxane derivative with medicinal properties.
Dibozane: Another benzodioxane compound used in medicinal chemistry.
Piperoxan: A benzodioxane derivative with applications in pharmacology.
Doxazosin: A benzodioxane-based drug used to treat hypertension.
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its combination of a benzodioxin ring, a brominated benzoate group, and a morpholine sulfonyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H20BrNO7S |
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Molecular Weight |
498.3 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H20BrNO7S/c21-16-6-5-14(11-19(16)30(24,25)22-7-9-26-10-8-22)20(23)28-13-15-12-27-17-3-1-2-4-18(17)29-15/h1-6,11,15H,7-10,12-13H2 |
InChI Key |
BWXIMNLJDPMCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3COC4=CC=CC=C4O3)Br |
Origin of Product |
United States |
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